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Compound Name:
tert-Butyl 1H-pyrrolo[2,3-

c]pyridine-1-carboxylate

CAS No.: 370880-82-3

Cat. No.: B1322598

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of pyrrolopyridines, also known as azaindoles, is a critical aspect

of medicinal chemistry due to the differential biological activities of the various regioisomers.

The unambiguous determination of the resulting isomer is therefore paramount. This guide

provides an objective comparison of spectroscopic methods used to confirm regioselectivity in

pyrrolopyridine synthesis, supported by experimental data and detailed protocols.

Introduction to Pyrrolopyridine Regioisomers
Pyrrolopyridines are bicyclic heteroaromatic compounds consisting of a pyrrole ring fused to a

pyridine ring. Depending on the position of the nitrogen atom in the six-membered ring and the

fusion pattern, several regioisomers are possible. The four most common isomers are 4-

azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The synthesis of a specific regioisomer

can be challenging, and spectroscopic analysis is essential to confirm the outcome of the

reaction.
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Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for the four primary pyrrolopyridine

regioisomers. These data are essential for distinguishing between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the regioselectivity of

pyrrolopyridine synthesis. The chemical shifts (δ) and coupling constants (J) of the protons and

carbons in the aromatic rings are highly sensitive to the position of the nitrogen atom in the

pyridine ring.

Table 1: Comparative ¹H NMR Spectroscopic Data of Pyrrolopyridine Isomers

Position
4-Azaindole
(DMSO-d₆, 400
MHz)

5-Azaindole
(CDCl₃, 400
MHz)

6-Azaindole
(CDCl₃, 400
MHz)

7-Azaindole
(DMSO-d₆, 500
MHz)

H-1 (NH) 11.97 (br s) 8.82 (br s) 8.17 (br s) 11.64 (br s)

H-2 7.38 (t, J=2.9 Hz) 7.04 (s)
7.74 (dd, J=7.7,

1.4 Hz)

7.51 (dd, J=3.2,

2.5 Hz)

H-3
6.54 (dd, J=2.9,

1.8 Hz)
7.04 (s)

6.64 (dd, J=7.7,

4.8 Hz)

6.49 (dd, J=3.2,

1.8 Hz)

H-4
7.90 (d, J=4.8

Hz)
8.82 (s) 7.11-6.99 (m)

8.15 (dd, J=4.7,

1.5 Hz)

H-5
7.05 (dd, J=4.8,

1.5 Hz)

8.17 (d, J=4.3

Hz)

8.17 (dd, J=4.7,

1.3 Hz)

7.08 (dd, J=7.8,

4.7 Hz)

H-6 -
7.38 (d, J=4.3

Hz)
- -

H-7
8.17 (d, J=1.5

Hz)
-

7.63 (d, J=7.8

Hz)

7.98 (dd, J=7.8,

1.5 Hz)

Table 2: Comparative ¹³C NMR Spectroscopic Data of Pyrrolopyridine Isomers
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Position
4-Azaindole
(DMSO-d₆, 101
MHz)

5-Azaindole
(DMSO-d₆, 101
MHz)

6-Azaindole
(CDCl₃, 101
MHz)

7-Azaindole
(DMSO-d₆, 126
MHz)

C-2 125.4 125.7 120.1 127.3

C-3 97.6 97.6 106.5 100.9

C-3a 140.4 140.5 139.8 148.6

C-4 143.0 143.0 115.7 142.9

C-5 106.6 140.4 146.5 115.6

C-6 138.9 125.4 139.8 128.3

C-7 140.4 - 120.1 121.2

C-7a - 128.1 - -

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument

frequency.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the synthesized pyrrolopyridine. While regioisomers have the same molecular weight, their

fragmentation patterns under electron impact (EI) ionization can differ, providing clues to their

structure.

Table 3: Comparative Mass Spectrometry Data of Pyrrolopyridine Isomers
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Isomer Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Putative Assignments

4-Azaindole 118
91 (loss of HCN), 64 (loss of

C₂H₂)

5-Azaindole 118
91 (loss of HCN), 64 (loss of

C₂H₂)

6-Azaindole 118
91 (loss of HCN), 64 (loss of

C₂H₂)

7-Azaindole 118
91 (loss of HCN), 64 (loss of

C₂H₂)

Note: The primary fragmentation pathway for unsubstituted azaindoles often involves the loss

of HCN from the pyrrole ring, leading to a common fragment at m/z 91. Therefore,

distinguishing isomers solely based on the mass spectrum of the parent compound can be

challenging. However, substituent effects can lead to more distinct fragmentation patterns.

X-ray Crystallography
X-ray crystallography provides the definitive structure of a molecule in the solid state. If a

suitable single crystal of the synthesized pyrrolopyridine can be obtained, this technique offers

unambiguous confirmation of its regiochemistry.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation

Weigh 5-10 mg of the pyrrolopyridine sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.
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Cap the tube and ensure the solution is homogeneous.

b. ¹H NMR Data Acquisition (400 MHz Spectrometer)

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans (NS): 16-64, depending on sample concentration.

Acquisition Time (AQ): 3-4 seconds.

Relaxation Delay (D1): 1-2 seconds.

Spectral Width (SW): 12-16 ppm.

Temperature: 298 K.

c. ¹³C NMR Data Acquisition (100 MHz Spectrometer)

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans (NS): 1024-4096, depending on sample concentration.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Spectral Width (SW): 200-240 ppm.

Temperature: 298 K.

d. 2D NMR (COSY and NOESY)

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks,

helping to assign protons on the same ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space

(through-space interactions), which can be crucial for confirming the regiochemistry by

observing NOEs between protons on the pyrrole and pyridine rings.
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Mass Spectrometry (MS)
a. Sample Preparation

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

For Electron Impact (EI) MS, the sample is typically introduced via a direct insertion probe or

a gas chromatograph.

b. EI-MS Data Acquisition

Ionization Mode: Electron Impact (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

X-ray Crystallography
a. Crystal Growth

Dissolve the purified pyrrolopyridine in a minimal amount of a suitable solvent or solvent

mixture.

Slowly evaporate the solvent at room temperature or use techniques like vapor diffusion or

slow cooling to promote the growth of single crystals.

b. Data Collection

Mount a suitable single crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ =

0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

c. Structure Solution and Refinement
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Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods.

Refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualization of Workflows and Concepts
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Caption: Synthetic pathways to pyrrolopyridine regioisomers.
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Spectroscopic Analysis Workflow for Regioselectivity Confirmation
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Logical Relationships in Spectroscopic Data Interpretation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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